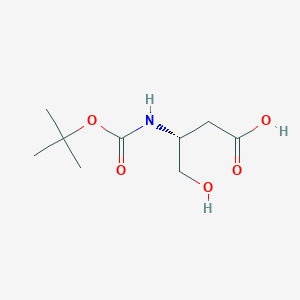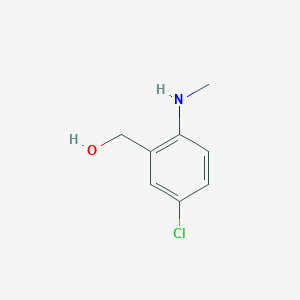
5-Metoxiquinazolina
Descripción general
Descripción
5-Methoxyquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules . The methoxy group at the 5-position of the quinazoline ring enhances its chemical properties and biological activities.
Aplicaciones Científicas De Investigación
5-Methoxyquinazoline has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Quinazoline derivatives have been known to interact with various biological targets, including enzymes, receptors, and nucleic acids
Mode of Action
Quinazoline derivatives have been reported to interact with their targets in various ways, such as inhibiting enzyme activity or binding to receptors
Biochemical Pathways
Quinazoline derivatives have been reported to influence various biochemical pathways, but the specific pathways influenced by 5-Methoxyquinazoline remain to be determined .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Some quinazoline derivatives have been reported to exhibit cytotoxic effects and inhibit biofilm formation
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the activity of a compound . .
Análisis Bioquímico
Biochemical Properties
5-Methoxyquinazoline is a quinazoline derivative . Quinazolines are known for their broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, and anticancer properties
Cellular Effects
Quinazoline derivatives have been shown to exhibit a wide range of effects on various types of cells and cellular processes
Molecular Mechanism
Quinazoline derivatives have been shown to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyquinazoline can be achieved through several methods. One common approach involves the cyclization of 2-amino-5-methoxybenzoic acid with formamide under acidic conditions . Another method includes the reaction of 2-amino-5-methoxybenzamide with orthoesters or formic acid . These reactions typically require elevated temperatures and the presence of catalysts such as polyphosphoric acid or phosphorus oxychloride.
Industrial Production Methods
Industrial production of 5-Methoxyquinazoline often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxyquinazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: The parent compound without the methoxy group.
4-Methoxyquinazoline: A similar compound with the methoxy group at the 4-position.
6-Methoxyquinazoline: A similar compound with the methoxy group at the 6-position.
Uniqueness
5-Methoxyquinazoline is unique due to the position of the methoxy group, which can significantly influence its chemical reactivity and biological activity. The methoxy group at the 5-position can enhance its ability to interact with specific molecular targets, making it a valuable compound in drug development and other scientific research applications .
Propiedades
IUPAC Name |
5-methoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-12-9-4-2-3-8-7(9)5-10-6-11-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCVTKJXKFSAAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NC=NC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617814 | |
| Record name | 5-Methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7556-87-8 | |
| Record name | 5-Methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol](/img/structure/B1603762.png)

![N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B1603765.png)


